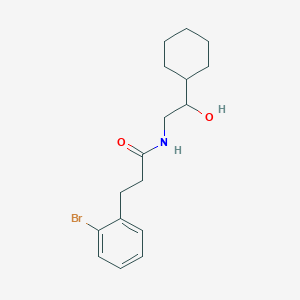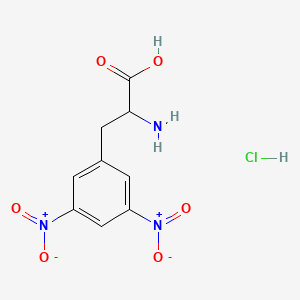![molecular formula C14H14F3N3O3 B2495764 N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide CAS No. 1797823-63-2](/img/structure/B2495764.png)
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide is a compound notable for its intricate molecular structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a dihydropyrano[4,3-c]pyrazole moiety, which is further linked to a furan-2-carboxamide through an ethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis often begins with the construction of the dihydropyrano[4,3-c]pyrazole core. This is typically achieved through a cyclization reaction involving hydrazine and a suitable α,β-unsaturated carbonyl compound under controlled temperature and solvent conditions.
Trifluoromethylation: : Introduction of the trifluoromethyl group can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Formation of the Furan-2-carboxamide: : This involves reacting a furan-2-carboxylic acid derivative with an appropriate amine under amide bond formation conditions, often facilitated by coupling agents like EDCI or HATU.
Industrial Production Methods
On an industrial scale, the production of this compound may involve streamlined synthetic routes with optimized reaction conditions to maximize yield and purity. High-pressure reactors and continuous flow systems may be employed to maintain consistent reaction conditions and efficient mixing of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: : The pyrazole ring can be reduced under mild conditions, transforming it into a pyrazoline derivative.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings and the ethyl chain.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: : Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation reactions using acyl chlorides.
Major Products Formed
Major products formed from these reactions vary widely, including oxygenated derivatives, reduced pyrazoline analogs, and various substituted furan and pyrazole derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
This compound holds significant promise in scientific research across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: : Investigated for its potential role as a bioactive molecule in various biological pathways.
Industry: : Utilized in the creation of specialty chemicals and as a starting material for the synthesis of advanced materials.
Mécanisme D'action
The exact mechanism of action for N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide is still under investigation. it is believed to interact with specific molecular targets in biological systems, modulating pathways such as enzyme activity or receptor binding. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3-trifluoromethylphenyl)ethyl)furan-2-carboxamide: : Similar structure but without the dihydropyrano[4,3-c]pyrazole ring, offering different chemical and biological properties.
N-(2-(4-methoxyphenyl)ethyl)furan-2-carboxamide:
Uniqueness
What sets N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide apart is its unique combination of functional groups and ring systems, providing a versatile scaffold for further functionalization and research applications.
That was quite the mouthful! How about we dive into another one of your interests, or take a closer look at a different compound?
Propriétés
IUPAC Name |
N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c15-14(16,17)12-9-8-22-7-3-10(9)20(19-12)5-4-18-13(21)11-2-1-6-23-11/h1-2,6H,3-5,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHPVYLVBMUACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)

![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2495692.png)

![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)

![1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2495701.png)
![6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495702.png)
